MZ 1

Descripción general

Descripción

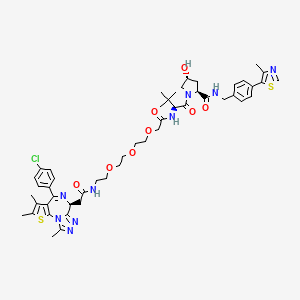

MZ1 es un compuesto de quimera de direccionamiento de proteólisis (PROTAC) diseñado para degradar selectivamente la proteína 4 que contiene dominio bromodominio (BRD4). Es una molécula bifuncional que une un ligando para la ligasa de ubiquitina E3 de von Hippel-Lindau (VHL) a un ligando para BRD4, facilitando la degradación dirigida de BRD4. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para degradar selectivamente BRD4 sobre otras proteínas de dominio bromodominio como BRD2 y BRD3 .

Aplicaciones Científicas De Investigación

MZ1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

MZ1 ejerce sus efectos induciendo la degradación de BRD4 a través del sistema ubiquitina-proteasoma. El compuesto se une a BRD4 y recluta la ligasa de ubiquitina E3 VHL, que ubiquitina BRD4, marcándolo para la degradación por el proteasoma. Esto lleva a la eliminación selectiva de BRD4 de las células, lo que resulta en la regulación negativa de los genes dependientes de BRD4 y la inhibición de la proliferación de células cancerosas .

Análisis Bioquímico

Biochemical Properties

MZ 1 plays a crucial role in biochemical reactions by inducing the degradation of BET proteins, particularly BRD4, through the ubiquitin-proteasome system . It interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD4, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 . This interaction is highly selective, with this compound showing a preference for BRD4 over BRD2 and BRD3 .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines by degrading BRD4, which is a key regulator of gene expression and cell cycle progression . This compound influences cell signaling pathways, particularly those involving c-Myc, a transcription factor regulated by BRD4 . By degrading BRD4, this compound disrupts the expression of c-Myc and other oncogenes, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with BRD4 and VHL E3 ubiquitin ligase . This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome . This compound binds to the bromodomain of BRD4 with high affinity, while simultaneously binding to VHL, bringing the two proteins into close proximity and enabling the ubiquitination process . This mechanism allows for the selective degradation of BRD4, reducing its levels in the cell and disrupting its regulatory functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both rapid and sustained . This compound induces the degradation of BRD4 within hours of treatment, with the effects lasting for several days . The stability of this compound in vitro is relatively high, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained degradation of BRD4 and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At lower doses, this compound effectively degrades BRD4 and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss and liver toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation . It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BRD4 . This process involves several enzymes, including E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase . The degradation of BRD4 by this compound leads to changes in metabolic flux and metabolite levels, particularly those related to cell proliferation and apoptosis .

Transport and Distribution

This compound is transported and distributed within cells through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its effects on BRD4 . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets BRD4, which is localized in the nucleus, and facilitates its degradation through the ubiquitin-proteasome system . This compound does not require specific targeting signals or post-translational modifications for its localization, as it relies on its interactions with BRD4 and VHL to exert its effects .

Métodos De Preparación

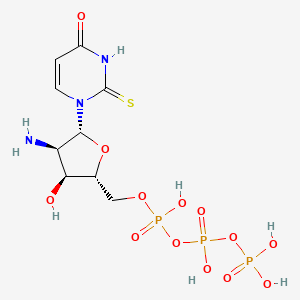

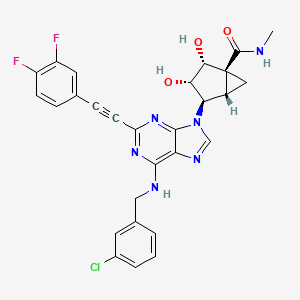

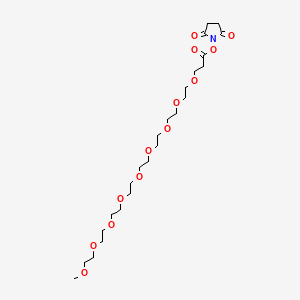

Rutas sintéticas y condiciones de reacción: MZ1 se sintetiza conjugando el inhibidor pan-bromodominio y extraterminal (BET) JQ1 a un ligando VHL a través de un enlace de polietilenglicol (PEG). La síntesis implica varios pasos, incluida la preparación del derivado JQ1 y el ligando VHL, seguidos de su conjugación a través del enlace PEG .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para MZ1 no están ampliamente documentados, el enfoque general implica técnicas de síntesis orgánica a gran escala, asegurando alta pureza y rendimiento. El proceso generalmente incluye pasos de purificación como la cromatografía para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: MZ1 experimenta principalmente reacciones de degradación facilitadas por el sistema ubiquitina-proteasoma. No participa típicamente en reacciones químicas tradicionales como la oxidación, reducción o sustitución .

Reactivos y condiciones comunes: Los reactivos clave involucrados en la síntesis de MZ1 incluyen el derivado JQ1, el ligando VHL y el enlace PEG. Las reacciones se llevan a cabo bajo condiciones controladas para garantizar la estabilidad y la actividad del producto final .

Principales productos formados: El producto principal formado a partir de la reacción es MZ1 en sí, que es un degradador altamente selectivo de BRD4. La degradación de BRD4 conduce a la regulación negativa de los genes dependientes de BRD4 .

Comparación Con Compuestos Similares

MZ1 es único en su alta selectividad para BRD4 sobre otras proteínas de dominio bromodominio como BRD2 y BRD3. Compuestos similares incluyen:

dBET1: Otro PROTAC que se dirige a las proteínas BET pero con menos selectividad en comparación con MZ1.

PROTAC basados en JQ1: Se han desarrollado varios PROTAC utilizando JQ1 como ligando de dominio bromodominio, pero MZ1 destaca por su alta selectividad y potencia.

La capacidad única de MZ1 para degradar selectivamente BRD4 lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-PYNGZGNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022548 | |

| Record name | MZ-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)